(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is a chiral amine compound notable for its trifluoromethyl and methoxyphenyl substituents. This compound is characterized by its unique structural features, which contribute to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The chemical structure can be represented as follows:
This compound is derived from 4-methoxyacetophenone, which serves as the starting material in its synthesis. It falls under the classification of chiral amines, which are widely used in asymmetric synthesis due to their ability to induce chirality in reactions.
The synthesis of (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine typically involves several key steps:
Industrial production may utilize optimized methods focusing on scalability and environmental considerations, often employing catalytic techniques and continuous flow processes to enhance efficiency and yield.
The molecular structure of (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine features:
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine can participate in several chemical reactions:
The mechanism of action for (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to efficiently cross biological membranes. Meanwhile, the methoxyphenyl group may interact with aromatic residues in target proteins, influencing binding affinity and biological activity.
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine has diverse applications across several scientific domains:
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is a chiral amine characterized by a stereogenic center bearing a trifluoromethyl group and a 4-methoxyphenyl moiety. Its molecular formula is C₉H₁₀F₃NO, with a typical hydrochloride salt form (C₉H₁₁ClF₃NO, MW: 241.64 g/mol) [1]. The compound’s SMILES notation (C1=CC(=CC=C1OC)C@HC(F)(F)F) explicitly denotes the (R)-configuration at the chiral center [1] [2]. This structural motif combines two pharmacologically significant features:
The compound serves as a high-value building block in medicinal chemistry, particularly for introducing chiral amine scaffolds into drug candidates. Its enantiopurity is critical for efficacy and regulatory approval of pharmaceuticals, driving the development of robust synthetic methods [4] [5].
Table 1: Key Identifiers of (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
| Property | Value |
|---|---|
| CAS Registry Number | 929642-56-8 (hydrochloride salt) |
| IUPAC Name | (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride |
| Molecular Formula | C₉H₁₁ClF₃NO (salt) |
| Molecular Weight | 241.64 g/mol |
| Chiral Center Configuration | (R) |
| SMILES | COC1=CC=C(C@@HC(F)(F)F)C=C1.Cl |
| Storage Conditions | Cold-chain transportation recommended |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7